![molecular formula C15H11N3O4S B4898272 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide
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Overview
Description
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide, also known as TAN-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to DNA damage and cell death in cancer cells. 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has been found to have both biochemical and physiological effects. Biochemically, 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Physiologically, 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has been found to have anti-inflammatory and antifungal properties, making it a versatile compound for research. However, one limitation of using 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
For research include the development of 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide derivatives, further studies on its mechanism of action, and studies on its pharmacokinetics and toxicity.
Synthesis Methods
The synthesis of 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide involves a multi-step process that begins with the reaction of 4-methoxy-2-nitrobenzaldehyde with thiourea to form 4-methoxy-2-nitrophenylthiourea. This intermediate is then reacted with furfural to form the final product, 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide. The purity of 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide can be improved through recrystallization or column chromatography.
Scientific Research Applications
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties. Studies have shown that 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has also been found to inhibit the production of inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. Additionally, 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has been shown to have antifungal activity against several fungal strains.
properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-21-10-2-4-12(13(7-10)18(19)20)14-5-3-11(22-14)6-9(8-16)15(17)23/h2-7H,1H3,(H2,17,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKKLABNXVPQU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enethioamide |
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